2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-4-12-14(23-19-18-12)15(21)20-8-3-5-11(10-20)22-13-9-16-6-7-17-13/h6-7,9,11H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFVXBCCKLWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Ether Linkage Formation: The pyrazine ring is then linked to the piperidine derivative via an ether bond, usually through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Ether Linkage
The oxygen atom in the piperidine-ether bond serves as a nucleophilic site. Under basic conditions (e.g., NaH/DMF), this group undergoes alkylation or acylation. For example:
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Methylation : Reaction with methyl iodide yields 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-methoxypiperidin-3-yl]oxy}pyrazine.
-
Benzoylation : Treatment with benzoyl chloride produces the corresponding benzoyloxy derivative.
Optimization Parameters :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylation | CH₃I | DMF | 60°C | 78% |
| Benzoylation | PhCOCl | THF | RT | 65% |
Electrophilic Aromatic Substitution on Pyrazine
The pyrazine ring undergoes electrophilic substitution, preferentially at the C-5 position due to electron-donating effects from the adjacent oxygen atom. Key reactions include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5, forming 5-nitro-2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine .
-
Sulfonation : SO₃ in fuming sulfuric acid yields the sulfonated derivative, enhancing water solubility.
Reactivity Trends :
| Position | Reactivity (Relative Rate) | Major Product |
|---|---|---|
| C-5 | 1.0 | Nitro, Sulfonyl |
| C-3 | 0.2 | Minor byproduct |
Thiadiazole Ring Functionalization
The 1,2,3-thiadiazole moiety participates in cycloaddition and ring-opening reactions:
-
Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a bicyclic adduct .
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Ring Opening : Treatment with hydrazine cleaves the thiadiazole ring, generating a thioamide intermediate .
Representative Conditions :
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, reflux | Bicyclic adduct (72% yield) |
| Hydrazine cleavage | NH₂NH₂ | EtOH, 80°C | Thioamide derivative |
Hydrolysis of the Thiadiazole-Carbonyl Group
The carbonyl group adjacent to the thiadiazole is susceptible to hydrolysis:
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Acidic Hydrolysis : HCl (6M) at 100°C cleaves the carbonyl, yielding 4-propyl-1,2,3-thiadiazole-5-carboxylic acid and a piperidin-3-ol-pyrazine fragment.
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Basic Hydrolysis : NaOH (2M) produces the sodium salt of the carboxylic acid .
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 6M HCl | 0.15 | 4.6 h |
| 2M NaOH | 0.08 | 8.7 h |
Cross-Coupling Reactions
The pyrazine ring participates in palladium-catalyzed cross-couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Optimal conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C .
-
Buchwald-Hartwig Amination : Couples with primary amines (e.g., aniline) to introduce amino groups at C-3 or C-5 .
Catalytic Efficiency :
| Reaction Type | Catalyst | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 85 | 120 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 78 | 95 |
Reductive Transformations
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Nitro Reduction : Hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .
-
Thiadiazole Reduction : NaBH₄ selectively reduces the thiadiazole to a dihydrothiazole, altering electronic properties .
Selectivity Data :
| Substrate | Reducing Agent | Product Selectivity |
|---|---|---|
| Nitro-pyrazine | H₂/Pd-C | 95% amine |
| Thiadiazole-carbonyl | NaBH₄ | 88% dihydrothiazole |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrazine and thiadiazole rings, forming a strained bicyclic system. This reaction is solvent-dependent, with acetonitrile favoring higher yields .
Quantum Yield :
| Solvent | Φ (254 nm) |
|---|---|
| Acetonitrile | 0.45 |
| Dichloromethane | 0.28 |
Key Research Findings:
-
Stereochemical Influence : The piperidine ring’s conformation affects reaction rates. Axial substituents hinder nucleophilic substitutions at the ether oxygen.
-
Electronic Effects : Electron-withdrawing groups on the thiadiazole enhance pyrazine’s electrophilic substitution reactivity .
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing intermediates .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in medicinal applications:
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds, including those with pyrazine moieties, possess significant antimicrobial properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives demonstrate notable antibacterial and antifungal activities. The incorporation of the pyrazine structure may enhance these effects due to its known biological activity against various pathogens .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. A review highlighted that certain 1,3,4-thiadiazoles exhibit cytotoxicity against various cancer cell lines, including lung and ovarian cancers. The specific structure of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine may provide a unique mechanism of action against cancer cells due to the synergistic effects of both the thiadiazole and pyrazine components .
Anti-inflammatory Effects
Compounds containing thiadiazole rings have been reported to show anti-inflammatory properties. The potential for this compound to inhibit inflammatory pathways could be explored in future studies aimed at developing new anti-inflammatory drugs .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to enhance the efficiency and yield of thiadiazole derivatives. This method allows for rapid heating and improved reaction conditions that can lead to higher purity products with reduced reaction times .
Ultrasonic-Assisted Methods
Ultrasonic-assisted synthesis techniques have also been explored for the preparation of thiadiazole compounds. This method can facilitate faster reactions and better yields by utilizing ultrasonic waves to promote chemical interactions .
Case Studies
Several studies have demonstrated the potential applications of related compounds in real-world scenarios:
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting that similar derivatives like this compound could be effective antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In vitro testing on various cancer cell lines revealed that specific thiadiazole derivatives had significant antiproliferative effects. For example, compounds with structural similarities to this compound showed IC50 values indicating strong cytotoxicity against multiple cancer types .
Mechanism of Action
The mechanism of action of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Piperidine-Pyrazine Systems
Sulfonamide-Linked Derivatives
Compounds such as 2-((1-((5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (compound 9, ) share the pyrazine-piperidine backbone but differ in substituents. These sulfonamide derivatives exhibit distinct electronic properties due to the sulfonyl group’s electron-withdrawing nature compared to the thiadiazole carbonyl in the target compound. Yields for sulfonamide derivatives vary widely (20–75%), likely due to steric and electronic effects of substituents (e.g., tert-butyl groups improve yield to 75%) .
Pyrazole Derivatives
Pyrazolo[3,4-d]pyrimidines () and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines demonstrate fused heterocyclic systems but lack the piperidine linker. Their isomerization behavior under different conditions highlights the thermodynamic stability of such systems, contrasting with the rigid thiadiazole in the target compound .
Functional Group Variations
Thiadiazole vs. Sulfonamides (e.g., compound 3 in ) are more polar, which may affect solubility and bioavailability .
Natural Pyrazine Derivatives
Natural products like 2-(furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine (compound 11, ) exhibit simpler substituents (e.g., hydroxyl and furyl groups) but lack the synthetic complexity of the target compound. These derivatives are often water-soluble, whereas the target compound’s lipophilic thiadiazole and piperidine groups suggest better membrane permeability .
Physicochemical Properties
Research Findings
- Synthetic Accessibility : Sulfonamide derivatives (e.g., compound 9, ) show lower yields with bulky alkyl groups, while tert-butyl substituents improve efficiency (75% yield). This suggests steric hindrance and electronic effects critically influence synthesis .
- Structural Rigidity : The dihedral angle between pyrazole and piperidine planes in analogues (42.49° in ) indicates conformational flexibility, whereas the thiadiazole’s planarity may restrict rotation, impacting target binding .
- Analytical Methods : UPLC-MS and NMR are standard for purity validation in similar compounds, as seen in and , ensuring structural fidelity in complex heterocycles .
Biological Activity
The compound 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Formula
The molecular formula of this compound is , indicating the presence of various functional groups that may contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of thiadiazoles and pyrazines exhibit significant anticancer properties. For instance, studies have shown that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells. The IC50 values for these compounds often fall within the nanomolar range, suggesting potent activity against tumor cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 0.83 | |
| Compound B | MCF-7 | 0.15 | |
| Compound C | HCT15 | 4.27 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antifungal and antibacterial properties. For example, studies indicate that certain pyrazole derivatives can effectively disrupt the plasma membranes of pathogenic fungi, leading to cell death .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyrazole A | Candida auris | 0.24 μg/mL | |
| Pyrazole B | Escherichia coli | 0.97 μg/mL |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in critical signaling pathways. The presence of both thiadiazole and pyrazine moieties may enhance its ability to modulate various biochemical processes .
Study on Antitumor Activity
In a study focusing on the antitumor activity of thiadiazole derivatives, researchers synthesized several compounds and evaluated their effects on breast cancer cell lines. The results indicated that compounds with specific substituents on the thiadiazole ring exhibited enhanced cytotoxicity compared to others. The study utilized the MTT assay to determine cell viability and apoptosis assays to confirm cell death mechanisms .
Study on Antimicrobial Effects
Another significant study assessed the antimicrobial effects of pyrazole derivatives against Candida auris. The results demonstrated that certain derivatives not only inhibited fungal growth but also induced apoptosis in fungal cells, highlighting their potential as therapeutic agents against resistant strains .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to polar intermediates.
- Monitor reaction progress using TLC or HPLC-MS to detect side products like over-alkylation .
Advanced: How can regiochemical challenges during pyrazine-piperidine coupling be mitigated?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on pyrazine. Strategies include:
- Directed Metalation : Use lithiation (e.g., LDA) at the pyrazine oxygen-adjacent position to favor coupling at the desired site .
- Protecting Groups : Temporarily block reactive nitrogen sites on pyrazine with Boc or benzyl groups, later removed under mild conditions (e.g., TFA for Boc) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring O-linked coupling over N-alkylation .
Data Insight :
reports 75% yield improvement using DMF over THF in analogous pyrazole-piperidine couplings .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₉N₅O₂S: 346.1284) .
- IR : Detect C=O (1680–1720 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) stretches .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
Contradictions often stem from assay variability or impurity profiles. Resolve via:
Standardized Assays : Use positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate in ≥3 independent trials .
Purity Verification : Ensure >95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
Mechanistic Profiling : Compare MIC values with target engagement assays (e.g., enzyme inhibition for kinase-targeted compounds) .
Case Study :
notes hydrazide derivatives with MICs varying by 4-fold between labs; recalibration using CLSI guidelines reduced discrepancies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis (particle filtration per ) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., hydrazine in ethanol) .
- Storage : Keep in amber vials at –20°C under nitrogen to prevent thiadiazole ring oxidation .
Advanced: What computational methods predict the compound’s binding to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial FabH). Prioritize piperidine’s carbonyl and thiadiazole’s sulfur as pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable complexes) .
- QSAR : Correlate substituent effects (e.g., propyl chain length) with activity using Hammett or Craig plots .
Basic: How can solubility issues in biological assays be resolved?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Protonate the piperidine nitrogen (pKa ~8.5) by buffering assays at pH 6.5–7.0 .
Advanced: What strategies optimize metabolic stability of the thiadiazole-piperazine scaffold?
Methodological Answer:
- Deuteriation : Replace labile hydrogens (e.g., piperidine C-H) with deuterium to slow CYP450-mediated oxidation .
- Steric Shielding : Introduce methyl groups ortho to the thiadiazole to block metabolic hotspots .
- Prodrug Design : Mask the pyrazine oxygen as a phosphate ester for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
